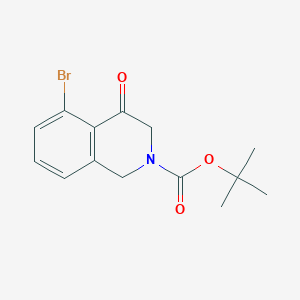
1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol is an organic compound that features a brominated thiophene ring and an isopropylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromothiophene-2-carboxaldehyde with sodium borohydride in ethanol to yield 4-bromothiophen-2-ylmethanol . This intermediate can then be reacted with isopropylamine under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromo-2-thiophenecarboxaldehyde, while substitution with an amine could produce a variety of aminated derivatives.
Scientific Research Applications
1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated thiophenes with biological systems.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated thiophene ring can engage in π-π interactions, while the isopropylaminoethanol moiety can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(4,5-Dibromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
Comparison: Compared to these similar compounds, 1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol is unique due to the presence of the isopropylaminoethanol group, which imparts different chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Properties
CAS No. |
62673-55-6 |
|---|---|
Molecular Formula |
C9H14BrNOS |
Molecular Weight |
264.18 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H14BrNOS/c1-6(2)11-4-8(12)9-3-7(10)5-13-9/h3,5-6,8,11-12H,4H2,1-2H3 |
InChI Key |
YBKHAXUQGDNHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(C1=CC(=CS1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


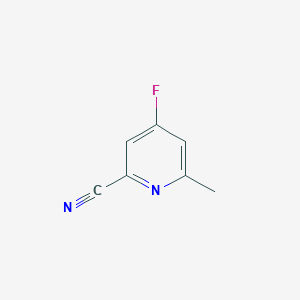
![6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13937958.png)
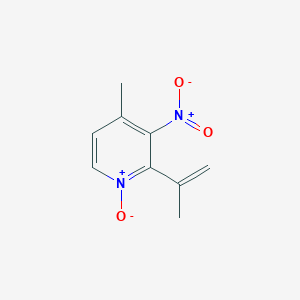
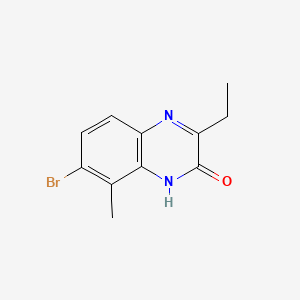
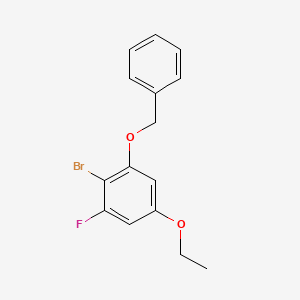
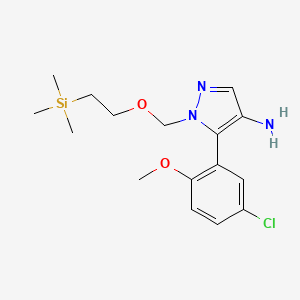

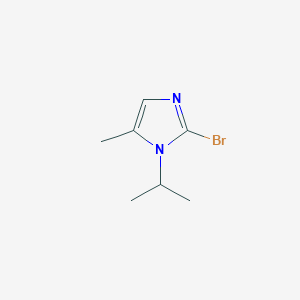
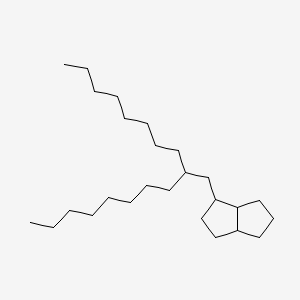
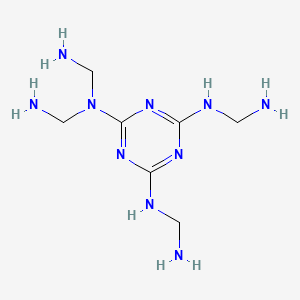
![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
